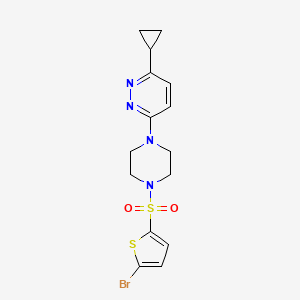

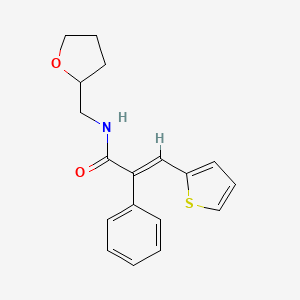

![molecular formula C20H14BrFN2 B3007863 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole CAS No. 537701-47-6](/img/structure/B3007863.png)

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with a 3-bromophenyl group and a 4-fluorophenylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the 3-bromophenyl and 4-fluorophenylmethyl groups attached at the 2nd and 1st positions respectively .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core and the substituent groups . The bromine and fluorine atoms are halogens, and they are often involved in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the bromine and fluorine atoms) would influence its properties.

Applications De Recherche Scientifique

Antioxidant and Antimicrobial Properties

Benzimidazole derivatives, including those related to 2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole, have been studied for their antioxidant and antimicrobial activities. For example, compounds with benzimidazole rings have shown significant ABTS and DPPH scavenging activities, indicating their potential as antioxidants. Moreover, certain derivatives exhibit antimicrobial properties effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been researched for their role in corrosion inhibition. A study on 2-(2-bromophenyl)-1-methyl-1H-benzimidazole (a related compound) showed its effectiveness as a corrosion inhibitor for copper-nickel alloys in acidic environments. This application is particularly relevant for industrial settings, such as in acid cleaning processes of multistage flash desalination plants (Onyeachu et al., 2020).

Synthesis and Application in Medicinal Chemistry

The synthesis of benzimidazole compounds, including those with bromophenyl and fluorophenyl groups, is a subject of ongoing research, highlighting their significance in medicinal chemistry. These compounds are often explored for their potential as pharmacophores, the part of a molecule responsible for its biological action. For instance, benzimidazole derivatives have been synthesized and evaluated for their potential as antihistaminic agents (Janssens et al., 1985).

Anticancer Activity

Some benzimidazole derivatives have been studied for their potential in treating cancer. For example, research into the DNA binding and cytotoxicity of benzimidazole-based Schiff base copper(II) complexes has provided insights into their application in cancer therapy. These compounds have shown significant in vitro cytotoxic effects against various human cancer cell lines, suggesting their potential as anticancer agents (Paul et al., 2015).

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been explored for their inhibitory activity on DNA topoisomerases, enzymes involved in DNA replication. Some compounds have shown significant activity as inhibitors of eukaryotic DNA topoisomerase I and II, surpassing the effectiveness of reference drugs in some cases. This indicates their potential use in the development of new therapeutic agents targeting DNA topoisomerases (Oksuzoglu et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFN2/c21-16-5-3-4-15(12-16)20-23-18-6-1-2-7-19(18)24(20)13-14-8-10-17(22)11-9-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBFPJBJSZXBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)sulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B3007781.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide](/img/structure/B3007783.png)

![7-Fluoro-3-[[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007790.png)

![N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B3007791.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3007798.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B3007799.png)

![2-(4-chlorophenoxy)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B3007801.png)